4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride
Description
4,7-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic indane derivative characterized by a bicyclic indenamine core substituted with methoxy groups at positions 4 and 7 and an N-methylamine hydrochloride salt. Based on related compounds, its molecular formula is inferred to be C₁₂H₁₆ClNO₂, with a molecular weight of ~241.7 g/mol.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-8-6-9-10(7-8)12(15-3)5-4-11(9)14-2;/h4-5,8,13H,6-7H2,1-3H3;1H |
InChI Key |
VGQRTHUGINFQCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2C1)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves multiple steps. One common method includes the initial formation of the indane backbone, followed by the introduction of methoxy groups and the amine functionality. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride with structurally related indane derivatives:
Impact of Substituents on Reactivity and Bioactivity
- Methoxy vs.
- Positional Isomerism : The 4,7-methoxy configuration may enhance planarity and π-π stacking interactions in biological targets compared to 5,6- or 1-position substitutions, which alter steric hindrance and electronic effects .
- Amine Position : Moving the amine from position 2 (as in NM-2-AI) to position 1 (e.g., 7-methoxy-1-amine) disrupts hydrogen-bonding networks, affecting receptor affinity .
Research Implications and Gaps
Further research is needed to:
Evaluate its biological activity, particularly in CNS disorders, given the psychoactive profile of aminoindane analogs .
Resolve contradictions in substituent effects (e.g., 4,5-dimethoxy vs. 4,7-dimethoxy configurations) through comparative crystallography or computational modeling .
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